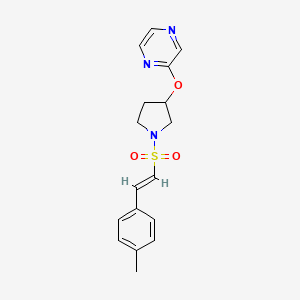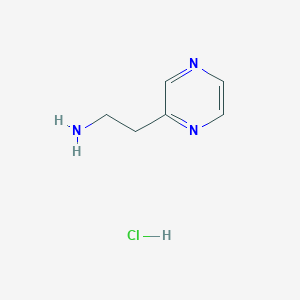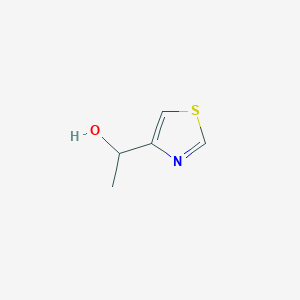![molecular formula C12H11N5 B2532946 2-メチル-6-(2-ピリジニル)ピラゾロ[1,5-a]ピリミジン-7-アミン CAS No. 685108-16-1](/img/structure/B2532946.png)
2-メチル-6-(2-ピリジニル)ピラゾロ[1,5-a]ピリミジン-7-アミン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Methyl-6-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the pyrazolo[1,5-a]pyrimidine family.
科学的研究の応用
2-Methyl-6-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine has been studied for various scientific research applications:
作用機序
Target of Action
The primary targets of 2-Methyl-6-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine are receptor tyrosine kinases (RTKs) such as TrkA and ALK2 . These proteins play a crucial role in the regulation of cell growth, differentiation, and metabolism.
Mode of Action
2-Methyl-6-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine: interacts with its targets by binding to the ATP-binding sites of these proteins . This interaction inhibits the enzymatic activity of the RTKs, leading to a decrease in cell proliferation .
Biochemical Pathways
The inhibition of RTKs by 2-Methyl-6-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine affects various biochemical pathways. These pathways are involved in cell growth and differentiation. The downstream effects of this inhibition can lead to a reduction in tumor growth and progression .
Pharmacokinetics
The pharmacokinetics of 2-Methyl-6-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine Its structure suggests that it may have good solubility and bioavailability .
Result of Action
The molecular and cellular effects of 2-Methyl-6-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine ’s action include the inhibition of cell proliferation and the induction of cell death . These effects are primarily due to the compound’s inhibitory action on RTKs .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methyl-6-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine . For instance, the compound’s optical properties can be tuned by modifying the electron-donating groups at position 7 on the fused ring . This suggests that the compound’s action may be influenced by the chemical environment in which it is present .
生化学分析
Biochemical Properties
2-Methyl-6-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine has been identified as a strategic compound for optical applications . It has been found to interact with various enzymes and proteins, playing a crucial role in biochemical reactions . The nature of these interactions is largely dependent on the presence of electron-donating groups at position 7 on the fused ring .
Cellular Effects
The effects of 2-Methyl-6-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine on cells are diverse and significant. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . It has been found to show superior cytotoxic activities against certain cancer cell lines .
Molecular Mechanism
The molecular mechanism of action of 2-Methyl-6-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The compound exerts its effects at the molecular level, with the presence of electron-donating groups at position 7 on the fused ring favoring large absorption/emission intensities .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-6-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves the condensation of appropriate precursors followed by cyclization. One common method includes the reaction of 2-aminopyridine with 3-methyl-1-phenyl-1H-pyrazol-5-amine under specific conditions to form the desired compound . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium or copper salts to facilitate the cyclization process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely follow similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on optimizing reaction conditions to ensure high yield and purity of the final product .
化学反応の分析
Types of Reactions
2-Methyl-6-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where halogenated derivatives can be formed.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using N-bromosuccinimide (NBS) in the presence of a radical initiator.
Major Products Formed
Oxidation: Formation of N-oxides.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated pyrazolo[1,5-a]pyrimidines.
類似化合物との比較
Similar Compounds
Pyrazolo[3,4-b]pyridine: Another heterocyclic compound with similar structural features but different biological activities.
Pyrazoloquinolines: Compounds with a fused quinoline ring, known for their pharmacological properties.
Uniqueness
2-Methyl-6-(2-pyridinyl)pyrazolo[1,5-a]pyrimidin-7-amine is unique due to its specific substitution pattern, which imparts distinct photophysical properties and biological activities. Its ability to act as a fluorescent probe and its potential therapeutic applications make it a valuable compound in both research and industry .
特性
IUPAC Name |
2-methyl-6-pyridin-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5/c1-8-6-11-15-7-9(12(13)17(11)16-8)10-4-2-3-5-14-10/h2-7H,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQDBSLWHYKWASG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=C1)N=CC(=C2N)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-(benzo[d][1,3]dioxol-5-yl)-2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2532864.png)
![N-(3-(benzo[d]thiazol-2-yl)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-((3,4-dihydroquinolin-1(2H)-yl)sulfonyl)benzamide](/img/structure/B2532865.png)
![1-[2-(1-ethyl-1H-pyrazol-4-yl)morpholin-4-yl]prop-2-en-1-one](/img/structure/B2532866.png)

![N-[(2Z)-5,6-dimethoxy-3-(prop-2-yn-1-yl)-2,3-dihydro-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2532870.png)




![7-hydroxy-8-{[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-3-phenyl-2-(trifluoromethyl)-4H-chromen-4-one](/img/structure/B2532881.png)

![2-([1,1'-Biphenyl]-4-yl)-2-oxoacetaldehyde hydrate](/img/structure/B2532883.png)

![1-(Prop-2-yn-1-yl)-4-[2-(trifluoromethoxy)benzenesulfonyl]piperazine](/img/structure/B2532885.png)
